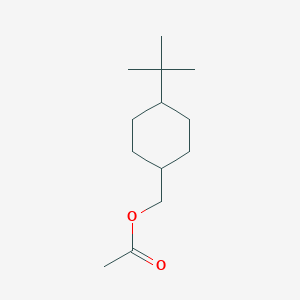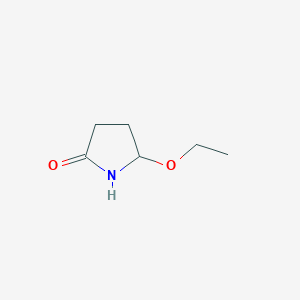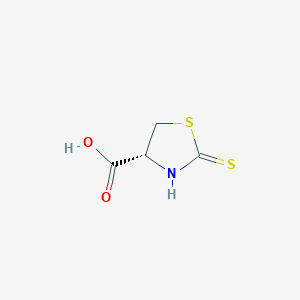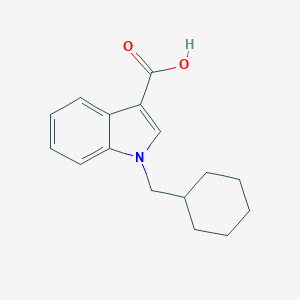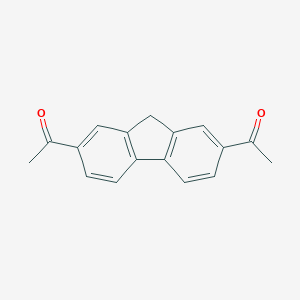
2,7-Diacetylfluorene
Vue d'ensemble
Description
2,7-Diacetylfluorene is a chemical compound with the molecular formula C17H14O2 . It has a molecular weight of 250.3 . The IUPAC name for this compound is 1,1’- (9H-fluorene-2,7-diyl)diethanone .
Molecular Structure Analysis
The molecular structure of 2,7-Diacetylfluorene consists of two acetyl groups attached to the 2 and 7 positions of the fluorene molecule . The InChI code for this compound is 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2,7-Diacetylfluorene are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to its structure . More detailed information about its reactivity can be found in the referenced papers .Physical And Chemical Properties Analysis
2,7-Diacetylfluorene is a solid substance with a pale yellow color . It has a melting point of 173 °C and a predicted boiling point of 459.6±38.0 °C . The density of this compound is 1.183 . It is slightly soluble in chloroform and ethyl acetate when sonicated .Applications De Recherche Scientifique
Synthesis and Structural Properties
- Conversion to Diethylfluorene and Structural Elucidation : 2,7-Diacetylfluorene has been reduced to 2,7-diethylfluorene, leading to the discovery of γ-keto-γ-[4-(2, 7-dietyl)-fluorenyl] butyric acid. The precise positioning of the succinoyl group in this process was identified, enhancing the understanding of fluorene chemistry (Gindy & Eskander, 1972).
Advanced Material Development
- Polyfluorene Derivatives for Photoluminescence and Electrical Conductivity : Well-defined poly(2,7-fluorene) derivatives have been synthesized, showing promise in the development of efficient blue-light-emitting devices due to their blue emission and high quantum yields. Additionally, acidic polyfluorene derivatives have shown potential in electrical conductivity upon base doping (Ranger, Rondeau, & Leclerc, 1997).
Electroluminescent and Nonlinear Optical Applications
- Nonlinear Optical Properties in Donor-Acceptor Copolymers : Research on a novel donor−acceptor conjugated copolymer involving 2,7-diethynylfluorene demonstrated significant third-order nonlinear optical (NLO) properties, relevant for future developments in photonic and optoelectronic applications (Zhan et al., 2001).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Amorphous Poly-2,7-fluorene Networks in LEDs : The synthesis of amorphous poly-2,7-fluorene networks revealed their utility in multilayer light-emitting diodes (LEDs), emitting colorfast blue light. The introduction of spiro-bifluorene leads to a branch in the growing chain, enhancing the material's stability and solubility (Marsitzky et al., 2001).
Novel Chemical Compounds and Reactions
- Formation of Spiromethanofullerenes : Interaction of 2,7-diacetylfluorene with fullerene C60 resulted in novel spiromethanofullerenes, demonstrating the versatility of fluorene derivatives in synthesizing unique chemical structures with potential applications in materials science (Gubskaya et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYGERFWHUZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914661 | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diacetylfluorene | |
CAS RN |
961-27-3, 39665-89-9 | |
| Record name | 961-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39665-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



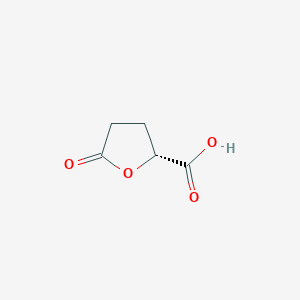
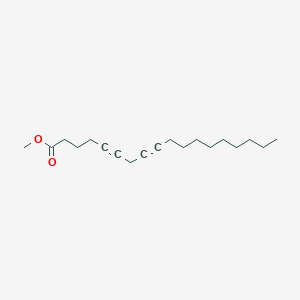
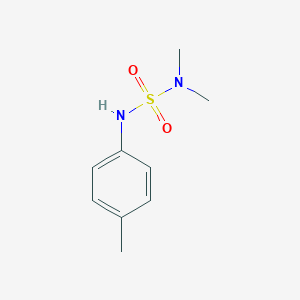
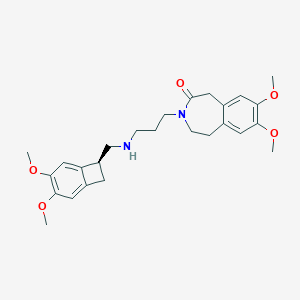

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
